Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate
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Overview
Description
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the tetrazole ring, a phenyl group attached to the propanoate moiety, and a methyl ester functional group. Tetrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate typically involves the cycloaddition reaction between an organic nitrile and sodium azide. This reaction is often catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. The reaction is carried out under neutral conditions and microwave heating to accelerate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions and interact with biological macromolecules. This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecen-2-yl)-1H-tetrazole
- 5-methyl-1-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecen-2-yl)-1H-tetrazole
Uniqueness
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl group, which contribute to its distinct chemical and biological properties. These features differentiate it from other tetrazole derivatives and make it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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